molecular formula C17H14N2O B095337 1-Methyl-5,6-diphenylpyrazin-2(1H)-one CAS No. 62251-28-9

1-Methyl-5,6-diphenylpyrazin-2(1H)-one

Cat. No. B095337
CAS RN: 62251-28-9
M. Wt: 262.3 g/mol
InChI Key: IWVPWPYTOHQPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5,6-diphenylpyrazin-2(1H)-one, also known as MDPPO, is a heterocyclic organic compound that has been widely used in scientific research. MDPPO has a unique structure that makes it an ideal candidate for various applications, including drug discovery, chemical synthesis, and material science.

Mechanism Of Action

The mechanism of action of 1-Methyl-5,6-diphenylpyrazin-2(1H)-one is not fully understood, but it is believed to involve the modulation of various cellular pathways, including the inhibition of protein kinases and the modulation of intracellular signaling pathways. 1-Methyl-5,6-diphenylpyrazin-2(1H)-one has also been shown to interact with DNA and RNA, which may contribute to its anti-cancer and anti-bacterial activities.

Biochemical And Physiological Effects

1-Methyl-5,6-diphenylpyrazin-2(1H)-one has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 1-Methyl-5,6-diphenylpyrazin-2(1H)-one can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of bacteria. 1-Methyl-5,6-diphenylpyrazin-2(1H)-one has also been shown to modulate the activity of various enzymes, including protein kinases and phosphatases.

Advantages And Limitations For Lab Experiments

1-Methyl-5,6-diphenylpyrazin-2(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique structure makes it an ideal building block for the synthesis of various organic materials. However, 1-Methyl-5,6-diphenylpyrazin-2(1H)-one also has several limitations. It is highly reactive and can be difficult to handle, and its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of 1-Methyl-5,6-diphenylpyrazin-2(1H)-one. One area of research is the development of new synthetic methods for 1-Methyl-5,6-diphenylpyrazin-2(1H)-one and its derivatives. Another area of research is the investigation of the mechanism of action of 1-Methyl-5,6-diphenylpyrazin-2(1H)-one and its potential applications in drug discovery and material science. Finally, the development of new analytical techniques for the detection and quantification of 1-Methyl-5,6-diphenylpyrazin-2(1H)-one in biological samples may also be an important area of future research.

Synthesis Methods

1-Methyl-5,6-diphenylpyrazin-2(1H)-one can be synthesized through a multi-step process that involves the reaction of benzaldehyde and 2,3-diaminopyrazine in the presence of a catalyst. The resulting intermediate is then subjected to a series of chemical reactions, including oxidation and cyclization, to yield 1-Methyl-5,6-diphenylpyrazin-2(1H)-one.

Scientific Research Applications

1-Methyl-5,6-diphenylpyrazin-2(1H)-one has been extensively studied for its potential applications in drug discovery and material science. In drug discovery, 1-Methyl-5,6-diphenylpyrazin-2(1H)-one has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-bacterial activities. In material science, 1-Methyl-5,6-diphenylpyrazin-2(1H)-one has been used as a building block for the synthesis of various organic materials, such as liquid crystals and polymers.

properties

CAS RN

62251-28-9

Product Name

1-Methyl-5,6-diphenylpyrazin-2(1H)-one

Molecular Formula

C17H14N2O

Molecular Weight

262.3 g/mol

IUPAC Name

1-methyl-5,6-diphenylpyrazin-2-one

InChI

InChI=1S/C17H14N2O/c1-19-15(20)12-18-16(13-8-4-2-5-9-13)17(19)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

IWVPWPYTOHQPMH-UHFFFAOYSA-N

SMILES

CN1C(=O)C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN1C(=O)C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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